N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine, often referred to as DLinDMA, is a complex organic compound with significant relevance in biochemical research and applications. Its molecular formula is and it has a molar mass of approximately 616.06 g/mol. The compound is classified under the category of lipids and is particularly noted for its role in drug delivery systems and as a component in lipid nanoparticles.
DLinDMA is synthesized from various fatty acids and amines, particularly focusing on long-chain unsaturated fatty acids such as octadecadienoic acid. The compound is classified as a phospholipid derivative due to its structural components that include both hydrophilic and hydrophobic regions. It is primarily utilized in the formulation of lipid-based drug delivery systems aimed at enhancing the bioavailability of therapeutic agents.
The synthesis of N1,N1-Dimethyl-N3-(9Z,12Z)-9,12-octadecadien-1-yl-N3-[(10Z,13Z)-1-(9Z,12Z)-9,12-octadecadien-1-yl-10,13-nonadecadien-1-yl]-1,3-propanediamine typically involves multi-step organic reactions. Key methods include:
These reactions require careful control of temperature and pH to ensure high yields and purity of the final product.
The synthesis may utilize solvents such as ethanol or dichloromethane and may require catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate reactions. Reaction conditions typically include refluxing for several hours followed by purification techniques such as chromatography.
Key structural data includes:
DLinDMA participates in various chemical reactions typical for lipids, including:
The stability and reactivity of DLinDMA depend on its structural integrity; thus, storage conditions are critical (recommended at -20 °C). Analytical techniques such as High Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are commonly employed to monitor these reactions.
DLinDMA acts primarily through its ability to form lipid bilayers or micelles in aqueous environments, which facilitates the encapsulation and delivery of hydrophobic drugs. The mechanism involves:
Research indicates that lipid-based formulations utilizing DLinDMA show enhanced cellular uptake compared to traditional formulations due to improved membrane permeability.
Relevant analyses indicate that DLinDMA demonstrates stability under normal laboratory conditions but should be protected from light and moisture.
DLinDMA finds applications primarily in:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.:
CAS No.: 59384-04-2